molecular formula C9H8N2O4S B1406235 methyl 2-(benzenesulfonyl)-2-diazoacetate CAS No. 70972-83-7

methyl 2-(benzenesulfonyl)-2-diazoacetate

Cat. No.: B1406235
CAS No.: 70972-83-7
M. Wt: 240.24 g/mol
InChI Key: KPNCGLSDUFKJNV-UHFFFAOYSA-N
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Description

Methyl 2-(benzenesulfonyl)-2-diazoacetate is a diazo compound of significant interest in synthetic organic chemistry for the development of novel methodologies and complex molecular structures. Its molecular structure features both a diazo group and a benzenesulfonyl group, making it a versatile precursor for metal-carbene or photochemically generated carbene intermediates . These highly reactive carbene species can undergo a range of subsequent transformations, which are fundamental tools for constructing new carbon-carbon bonds . A primary research application of such diazo compounds is in intramolecular carbene C-H insertion reactions. These reactions are efficient pathways for the synthesis of nitrogen-containing heterocycles, which are privileged scaffolds in many biologically active molecules and pharmaceuticals . For instance, research on analogous 2-diazo-2-sulfamoylacetamides has demonstrated their utility in forming structures like 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides and indolin-2-ones via formal aromatic 1,5-C-H insertion . The chemoselectivity of these insertions is often controlled by the electronic properties of the aryl substituents . Furthermore, under photochemical conditions, diazo compounds analogous to this compound can generate either singlet or triplet carbenes, enabling diverse reaction pathways . These can include X-H (e.g., O-H, N-H, S-H) insertion reactions and cyclization events with solvents like acetonitrile to yield heterocycles such as oxazoles . The benzenesulfonyl group is a key functionality frequently found in compounds with various biological activities, adding to the potential value of this reagent in medicinal chemistry research . This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 2-(benzenesulfonyl)-2-diazoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c1-15-9(12)8(11-10)16(13,14)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNCGLSDUFKJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

methyl 2-(benzenesulfonyl)-2-diazoacetate can be synthesized through various methods. One common synthetic route involves the reaction of methyl phenylsulfonylacetate with diazomethane . The reaction typically takes place under controlled conditions to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. Industrial production methods may involve the use of automated systems to handle and mix the reagents safely.

Chemical Reactions Analysis

methyl 2-(benzenesulfonyl)-2-diazoacetate undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include dirhodium tetraacetate, alkenes, and various organic substrates. The major products formed from these reactions are cyclopropanes, pyrazoles, and other heterocyclic compounds.

Scientific Research Applications

2.1. Precursor for Synthesis

One of the primary applications of methyl 2-(benzenesulfonyl)-2-diazoacetate is as a precursor for synthesizing various organic compounds. It can be used to generate sulfonyl azides, which are valuable intermediates in organic synthesis. These azides can undergo further transformations to yield amines, nitriles, or other functional groups essential for drug development .

2.2. Insertion Reactions

The compound has been utilized in insertion reactions, particularly in enantioselective palladium-mediated O–H insertion processes. For instance, it has been employed to synthesize key intermediates for pharmaceutical compounds such as atomoxetine and methylphenidate, which are used to treat Attention Deficit Hyperactivity Disorder (ADHD) . The high enantiomeric excess achieved in these reactions demonstrates the compound's utility in producing chiral molecules.

3.1. Synthesis of Clopidogrel

A notable case study involves the synthesis of clopidogrel, an antiplatelet medication. This compound was used to generate α-diazo aryl acetate intermediates through a telescoped process involving tosyl azide generation and diazo transfer. This method streamlined the synthesis and improved yields compared to traditional methods .

3.2. Development of Antiviral Agents

Research has indicated potential applications of this compound in developing antiviral agents targeting RNA-dependent RNA polymerases, such as those implicated in measles virus infections. The compound's ability to form reactive intermediates could be leveraged to create novel inhibitors with enhanced efficacy against viral pathogens .

Safety and Handling Considerations

Given its diazo nature, this compound requires careful handling due to potential hazards associated with diazo compounds, including sensitivity to heat and shock. Proper safety protocols should be established when working with this compound to mitigate risks during synthesis and application .

Tables

Application AreaDescriptionExample Compounds
Pharmaceutical SynthesisUsed as a precursor for bioactive compoundsAtomoxetine, Clopidogrel
Enantioselective ReactionsFacilitates the formation of chiral centersMethylphenidate
Antiviral Drug DevelopmentPotential use in synthesizing inhibitors for viral infectionsMeasles virus inhibitors

Mechanism of Action

The mechanism of action of methyl 2-diazo-2-(phenylsulfonyl)acetate involves the generation of reactive intermediates, such as carbenes, through the decomposition of the diazo group. These carbenes can then participate in various chemical reactions, including cyclopropanation and insertion reactions . The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Diazoacetate Derivatives

Substituent Compound Name Synthesis Method Yield Key Findings
Benzenesulfonyl This compound Not explicitly detailed in evidence N/A High stability due to electron-withdrawing sulfonyl group; used in carbene transfer .
4-Bromophenyl Methyl 2-(4-bromophenyl)-2-diazoacetate DBU/P-ABSA-mediated synthesis in acetonitrile 98% High yield attributed to optimized basic conditions and electron-withdrawing substituent .
2-Chlorophenyl Methyl 2-(2-chlorophenyl)-2-diazoacetate One-pot process from corresponding amine 99%* Ortho-chloro substituent facilitates fluorination (99% yield for fluorinated product) .
4-Methoxyphenyl Methyl 2-(4-methoxyphenyl)-2-diazoacetate Not detailed N/A Electron-donating methoxy group may reduce carbene stability, lowering reaction efficiency .
Benzo[d][1,3]dioxol-5-yl Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2-diazoacetate General Procedure G with HF/pyr2a in DCM 44% Steric and electronic effects from the fused dioxolane ring reduce fluorination yield .
Phenyl (Donor-Acceptor) Methyl 2-diazo-2-phenylacetate Iron-catalyzed carbene transfer Lower Donor-acceptor carbenes exhibit lower yields compared to acceptor-only analogs .

Biological Activity

Methyl 2-(benzenesulfonyl)-2-diazoacetate (commonly referred to as methyl 2-diazo-2-(phenylsulfonyl)acetate) is a diazo compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the mechanisms of action, biochemical pathways, and various biological activities associated with this compound, supported by relevant case studies and research findings.

This compound primarily acts through its diazo group, which allows it to participate in several chemical reactions. These include:

  • Cyclopropanation : The compound can react with alkenes in the presence of catalysts such as dirhodium tetraacetate, leading to the formation of cyclopropanes.
  • Insertion Reactions : It can insert into C-H bonds of organic substrates, facilitating the formation of new carbon-carbon bonds.
  • Cycloaddition Reactions : The diazo group can engage in [2+3] cycloaddition reactions, resulting in the synthesis of pyrazoles and other heterocyclic compounds.

Biochemical Pathways

The compound is known to interact with various biochemical pathways, including:

  • Malonic Acid Pathway
  • Shikimate Pathway
  • Methyl Erythritol Phosphate (MEP) Pathway
  • Mevalonic Acid (MVA) Pathway

These pathways are crucial for the biosynthesis of secondary metabolites and have implications in antimicrobial activity and other therapeutic effects.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that similar diazo compounds exhibit antimicrobial properties. For instance, studies have shown that certain diazo derivatives inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects.

Cytotoxicity

In vitro studies have demonstrated that structurally related diazo compounds can exhibit cytotoxicity against human tumor cell lines. For example, diazene RL-337 was found to be cytotoxic against HeLa cells and other cancer cell lines, indicating a potential for this compound to affect cancer cell viability through similar mechanisms .

Enzyme Inhibition

Diazo compounds are known to inhibit specific enzymes involved in metabolic pathways. The ability of this compound to interact with enzymes such as methionine aminopeptidase 2 suggests its potential as an enzyme inhibitor, which could be leveraged in drug development .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Antitumor Activity : A study highlighted that diazene compounds could induce double-stranded breaks in DNA, activating repair pathways in cells. This mechanism may underlie their cytotoxic effects against tumor cells .
  • Synergistic Effects : Research on related diazene compounds has shown synergistic effects when combined with standard chemotherapeutic agents like cisplatin and doxorubicin. This suggests that this compound might enhance the efficacy of existing cancer treatments .
  • Chemical Biology Applications : The compound has been utilized as a photoaffinity probe in chemical biology, allowing for the study of biomolecule interactions and modifications .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other diazo compounds:

Compound NameBiological ActivityMechanism of Action
Methyl PhenyldiazoacetateAntimicrobial, CytotoxicEnzyme inhibition
Diazene RL-337Cytotoxic against tumor cell linesDNA damage induction
Methyl 2-diazo-2-chlorophenylacetateIntermediate in drug synthesisRhodium-mediated reactions

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Diazo protons appear as a singlet near δ 5.2–5.5 ppm; benzenesulfonyl groups show aromatic signals at δ 7.5–8.0 ppm .
    • ¹³C NMR : The diazo carbon resonates at δ 90–100 ppm .
  • IR Spectroscopy : Stretching vibrations for the diazo group (N=N) occur at 2100–2200 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 267.03) and fragmentation patterns .

What computational approaches predict the reactivity of the diazo group in catalytic applications?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the diazo carbon .
  • Molecular Dynamics (MD) : Simulate solvent effects on carbene formation during transition-metal catalysis (e.g., Rh(II)-mediated reactions) .
  • Kinetic Isotope Effects (KIE) : Model substituent effects on reaction rates using isotopic labeling .

How should this compound be stored to ensure stability?

Basic Research Question

  • Storage Conditions : Store at –20°C under inert gas (argon) in amber vials to prevent light-induced degradation .
  • Handling Protocols : Use glassware dried at 120°C to eliminate moisture. Avoid contact with transition metals (e.g., Cu, Fe) that accelerate decomposition .

What experimental design principles optimize catalytic cycles using this compound as a carbene precursor?

Advanced Research Question

  • Catalyst Screening : Test Rh(II) or Cu(I) complexes for enantioselective cyclopropanation. Monitor turnover frequency (TOF) via GC-MS .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance carbene insertion into C–H bonds .
  • Statistical Optimization : Use a Box-Behnken design to evaluate temperature, catalyst loading, and substrate molar ratios .

How can conflicting data on reaction yields be resolved in diazo transfer reactions?

Advanced Research Question

  • Controlled Replicates : Perform triplicate reactions to assess reproducibility .
  • Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., sulfonyl hydrazines) and adjust stoichiometry .
  • Activation Energy Studies : Compare Arrhenius plots under varying conditions to pinpoint rate-limiting steps .

What methodologies assess the environmental fate of this compound?

Advanced Research Question

  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–10) at 25°C using UV-Vis spectroscopy .
  • Photolysis : Expose to UV light (254 nm) and track diazo group decomposition via HPLC .
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna using OECD Test Guideline 202 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-(benzenesulfonyl)-2-diazoacetate
Reactant of Route 2
methyl 2-(benzenesulfonyl)-2-diazoacetate

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